N-(1-phenylethyl)-2-phenylsulfanylpropanamide
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Overview
Description
N-(1-phenylethyl)-2-phenylsulfanylpropanamide is an organic compound that features a phenylethyl group attached to a phenylsulfanylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-phenylsulfanylpropanamide typically involves the reaction of 1-phenylethylamine with 2-phenylsulfanylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to handle large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-2-phenylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
N-(1-phenylethyl)-2-phenylsulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-phenylethyl)-2-phenylsulfanylpropanamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets would vary based on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-phenylethylacetamide: Similar structure but lacks the sulfanyl group.
N-phenylethylbenzamide: Similar structure but with a benzamide group instead of a propanamide.
Phenoxyacetamide derivatives: Similar in having an amide linkage but with different substituents.
Uniqueness
N-(1-phenylethyl)-2-phenylsulfanylpropanamide is unique due to the presence of both a phenylethyl group and a phenylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This dual functionality can make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13(15-9-5-3-6-10-15)18-17(19)14(2)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHPVMBPSHYAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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